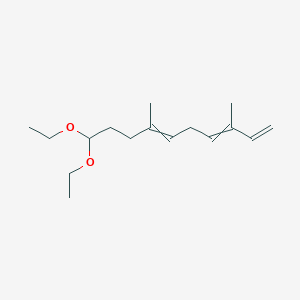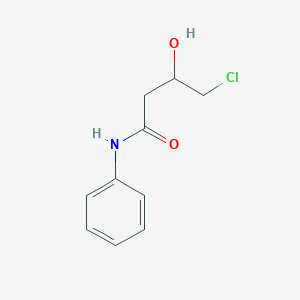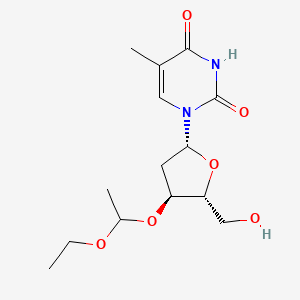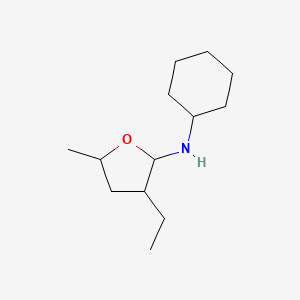
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of xanthine, a class of compounds known for their stimulant effects. This compound is structurally related to theophylline and caffeine, which are well-known for their roles in stimulating the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the acylation of 1,3-dimethylxanthine with decanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: This compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bronchodilator and its effects on the central nervous system.
作用機序
The mechanism of action of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Caffeine: A widely consumed stimulant found in coffee, tea, and various beverages.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
Uniqueness
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific decanoyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
59234-94-5 |
|---|---|
分子式 |
C17H26N4O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
7-decanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-4-5-6-7-8-9-10-11-13(22)21-12-18-15-14(21)16(23)20(3)17(24)19(15)2/h12H,4-11H2,1-3H3 |
InChIキー |
FEBCBUPKKYFRBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)

![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)

![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)


